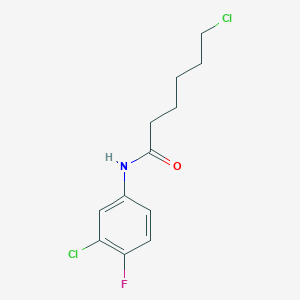

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis information for “N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide” is not available, a series of thiocarbamide derivatives containing 3-chloro-4-fluoro aniline system were synthesized based on the diversity in mechanism of action of various thioamides-containing drugs .

Scientific Research Applications

- Synthesis : N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide is synthesized through a reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions .

- In Vitro Antibacterial Activity : Studies have evaluated its antibacterial efficacy against Staphylococcus aureus and Chromobacterium violaceum . This compound shows promise as a potential antimicrobial agent .

- Trifluoromethylpyridine (TFMP) : N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide derivatives are used as intermediates in the synthesis of TFMP compounds. These play a crucial role in crop protection and pharmaceuticals. Fluazifop-butyl, an agrochemical, contains a TFMP moiety, and several other TFMP-containing agrochemicals have ISO common names. Additionally, TFMP derivatives are explored for pharmaceutical and veterinary applications .

- N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide serves as a highly efficient catalyst. It facilitates the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives via the condensation reaction of dimedone and arylaldehydes .

- 6-Chloro-N-(3-chloro-4-fluorophenyl)hexanamide exhibits antiproliferative efficacy. Research suggests its potential in inhibiting colon cancer cell growth through intrinsic apoptosis mechanisms .

- The presence of chlorine in low molecular weight compounds, such as this one, can significantly impact biological activity by altering carbon electrophilicity. Understanding these properties aids in drug development .

- As research continues, novel applications for N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide may emerge. Its unique combination of physicochemical properties and functional groups makes it an intriguing candidate for further investigation .

Antibacterial Activity

Agrochemicals and Pharmaceuticals

Catalysis

Antiproliferative Effects

Chemical Properties and Biological Activity

Future Prospects

Safety and Hazards

properties

IUPAC Name |

6-chloro-N-(3-chloro-4-fluorophenyl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO/c13-7-3-1-2-4-12(17)16-9-5-6-11(15)10(14)8-9/h5-6,8H,1-4,7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJAGUROQHZJPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCCCCl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-chloro-4-fluorophenyl)-6-chlorohexanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)

![2-((2-methoxyethyl)amino)-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2388907.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-phenyl-2,1-benzoxazole-5-carboxylate](/img/structure/B2388917.png)

![1-(4-fluorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2388919.png)

![1-[(cyclopentylcarbamoyl)methyl]-1H-indole-4-carboxylic acid](/img/structure/B2388925.png)

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)